2-bromo-N-propylaniline

Catalog No.
S12914790
CAS No.
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-propylaniline

Product Name

2-bromo-N-propylaniline

IUPAC Name

2-bromo-N-propylaniline

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3

InChI Key

RTOIYAJFFNDBHB-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1Br

2-Bromo-N-propylaniline is an organic compound characterized by the presence of a bromine atom and a propylamino group attached to an aniline ring. Its molecular formula is C10H12BrN, with a molecular weight of approximately 227.12 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form various oxidized products, such as quinones.
  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-N-propylaniline.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Typical reducing agents include iron powder in hydrochloric acid or tin chloride.
  • Substitution: Nucleophiles such as iodide ions or cyanide ions can be used in substitution reactions.

Major Products Formed

The major products from these reactions include various derivatives of 2-Bromo-N-propylaniline, such as 2-amino-N-propylaniline and other substituted anilines depending on the nucleophile used.

2-Bromo-N-propylaniline has been studied for its biological activity, particularly in the context of enzyme inhibition and protein-ligand interactions. The presence of the bromine atom and the propylamino group may contribute to its ability to interact with biological targets, potentially influencing pathways related to inflammation and cellular processes.

The synthesis of 2-Bromo-N-propylaniline typically involves:

  • Nitration Reaction: The starting material, 2-bromoaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
  • Propylation Reaction: The nitro-substituted aniline is then reacted with propyl chloride in the presence of a base such as potassium carbonate to introduce the propylamino group.

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Reaction conditions are carefully monitored to optimize product formation while minimizing by-products.

2-Bromo-N-propylaniline finds applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic compounds.
  • Biology: The compound is utilized in studies related to biological systems, particularly concerning nitroaromatic compounds.
  • Industry: It is employed in producing dyes, pigments, and other industrial chemicals.

Research has indicated that 2-Bromo-N-propylaniline interacts with specific molecular targets, including enzymes and receptors. The nitro group can release nitric oxide, which modulates biological processes. Its mechanism of action may involve affecting signaling pathways related to inflammation and apoptosis.

Several compounds share structural similarities with 2-Bromo-N-propylaniline. Here are some notable comparisons:

Compound NameUnique Features
2-BromoanilineLacks the propylamino group; less versatile in applications.
4-Bromo-N-propylanilineSimilar structure but differs in substitution position; affects reactivity.
4-Bromo-2-nitroanilineContains a nitro group; differences in biological activity due to structural variations.
4-Bromo-2-methoxy-N-propylanilineContains a methoxy group instead of a propoxy group; alters chemical properties.
4-Bromo-3-nitroanilineDifferent nitro substitution; affects solubility and reactivity.

Uniqueness

The uniqueness of 2-Bromo-N-propylaniline lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both bromine and propylamino groups enhances its solubility and reactivity, making it valuable for various research applications.

This comprehensive overview highlights the distinct characteristics and potential applications of 2-Bromo-N-propylaniline while comparing it with similar compounds that underscore its unique properties.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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